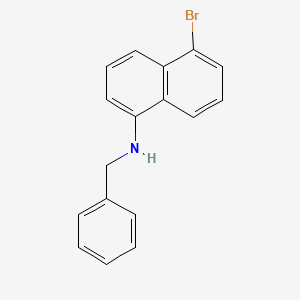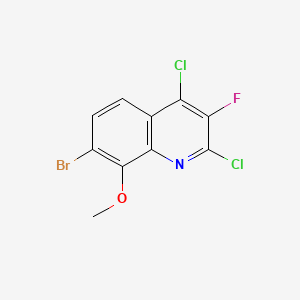
7-Bromo-2,4-dichloro-3-fluoro-8-methoxyquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Bromo-2,4-dichloro-3-fluoro-8-methoxyquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. This compound is characterized by the presence of bromine, chlorine, fluorine, and methoxy substituents on the quinoline ring. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and various industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2,4-dichloro-3-fluoro-8-methoxyquinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the halogenation of a quinoline derivative followed by methoxylation. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired substitutions.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and methoxylation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production. The use of advanced purification techniques such as recrystallization and chromatography is also common to obtain high-purity products.
化学反応の分析
Types of Reactions
7-Bromo-2,4-dichloro-3-fluoro-8-methoxyquinoline can undergo various chemical reactions, including:
Substitution Reactions: Halogen atoms can be replaced by other substituents through nucleophilic or electrophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Electrophilic Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield methoxy-substituted derivatives, while coupling reactions can produce biaryl compounds.
科学的研究の応用
7-Bromo-2,4-dichloro-3-fluoro-8-methoxyquinoline has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including antimalarial, antibacterial, and anticancer drugs.
Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.
Material Science: It is used in the development of organic semiconductors and other advanced materials.
Chemical Research: The compound serves as a model system for studying the reactivity and properties of halogenated quinolines.
作用機序
The mechanism of action of 7-Bromo-2,4-dichloro-3-fluoro-8-methoxyquinoline involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit the activity of certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
7-Bromo-2,4-dichloro-8-fluoroquinazoline: Similar in structure but with a different substitution pattern.
Fluoroquinolines: A broader class of compounds with varying biological activities.
Methoxyquinolines: Compounds with methoxy groups on the quinoline ring.
Uniqueness
7-Bromo-2,4-dichloro-3-fluoro-8-methoxyquinoline is unique due to its specific combination of halogen and methoxy substituents, which confer distinct chemical and biological properties. This unique substitution pattern can lead to specific interactions with biological targets and unique reactivity in chemical reactions, making it valuable for various research and industrial applications.
特性
分子式 |
C10H5BrCl2FNO |
|---|---|
分子量 |
324.96 g/mol |
IUPAC名 |
7-bromo-2,4-dichloro-3-fluoro-8-methoxyquinoline |
InChI |
InChI=1S/C10H5BrCl2FNO/c1-16-9-5(11)3-2-4-6(12)7(14)10(13)15-8(4)9/h2-3H,1H3 |
InChIキー |
NOIHOGRXPLWXIB-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC2=C1N=C(C(=C2Cl)F)Cl)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(R)-[3-(Boc-amino)-4-(methylamino)-4-oxobutyl]dimethylsulfonium Iodide](/img/structure/B13689462.png)


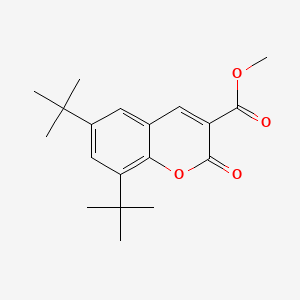
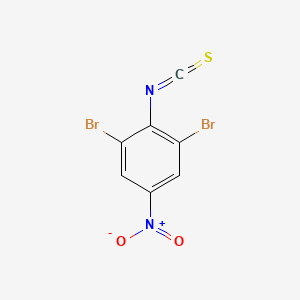


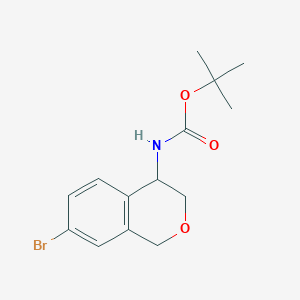
![N,N-Dimethyl-3-[3-(trifluoromethyl)phenethyl]piperidin-3-amine Hydrochloride](/img/structure/B13689515.png)

![5-[(4-Ethoxyphenyl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B13689527.png)
![5-Amino-3-[4-(1-imidazolyl)phenyl]isoxazole](/img/structure/B13689532.png)
![cis-4-[(3-Fluoro-3-methylazetidin-1-yl)methyl]cyclohexanamine](/img/structure/B13689558.png)
